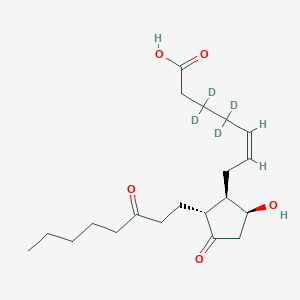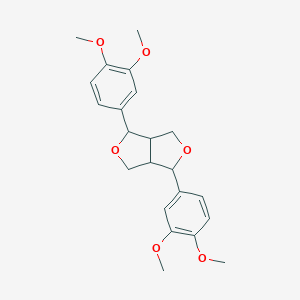
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate (Methyl DDT) is a polyunsaturated fatty acid that belongs to the omega-3 family. It is found in fish oil and has been studied for its potential health benefits. Methyl DDT has been shown to have anti-inflammatory properties and may play a role in the prevention of chronic diseases such as cancer, cardiovascular disease, and Alzheimer's disease.
Applications De Recherche Scientifique
Bioconversion and Metabolism
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate, derived from polyunsaturated fatty acids such as icosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is involved in crucial bioconversion processes. Syntheses of metabolites like methyl 2E,4Z,8Z,11Z,14Z,17Z-icosa-2,4,8,11,14,17-hexaenoate and 2E,4Z,7Z,10Z,13Z,16Z,19Z-docosa-2,4,7,10,13,16,19-heptaenoate from EPA and DHA have been achieved with high stereochemical purity, indicating the significance of these metabolites in the bioconversion of EPA and DHA (Flock & Skattebol, 2000).
Synthesis and Stereochemistry
The stereoselective synthesis of lipid mediators like 14S,22-Dihydroxy-docosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid (maresin-L1) and its counterparts has been achieved, which are identical to activated macrophage-produced counterparts. This synthesis was highly stereoselective, indicating the importance of these lipid mediators in biological functions, including inflammatory responses (Hong et al., 2019).
Chemical Properties and Isolation
Studies have also focused on the isolation and characterization of similar compounds, such as methylcis,cis-5,13-docosadienoate from Limnanthes douglasii oil, highlighting the intricate processes involved in isolating such specific compounds and their unique chemical properties (Fore, Dollear, & Sumrell, 2007).
Identification and Chromatographic Behavior
Research has been conducted to identify new geometric isomers of methyl docosatetraenoate and their chromatographic behavior, which is crucial for understanding their roles and applications in scientific research. The identification of isomers like methyl (9Z,11Z)-13-hydroperoxy-9,11-octadecadienoate and methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate from methyl linoleate hydroperoxide signifies the intricate nature of these compounds and their potential applications (Tokita & Morita, 2000).
Biochemical Investigations
The compound has been used in biochemical investigations, such as the synthesis of three fatty acids from commercially available alpha-linolenic, stearidonic, and eicosapentaenoic acids by C2-elongation. This process has implications for the study and utilization of polyunsaturated fatty acids in various biochemical contexts (Kuklev & Smith, 2006).
Propriétés
Nom du produit |
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate |
|---|---|
Formule moléculaire |
C23H38O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
methyl (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,20-19- |
Clé InChI |
JXKCBSKPWHNCFL-MUDRAGMJSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)OC |
SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
Synonymes |
4Z,10Z,13Z,16Z-docosatetraenoic acid, methyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)
